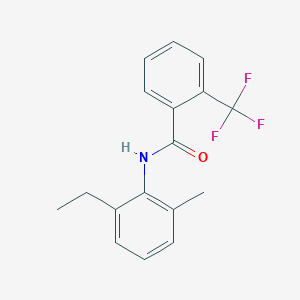
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. It is an important tool in scientific research due to its ability to selectively inhibit Rho GTPases, which play a crucial role in various cellular processes such as cell migration, cell division, and cell signaling.
作用机制
EHT 1864 acts as a competitive inhibitor of Rho GTPases by binding to their effector-binding domains. This prevents the interaction of Rho GTPases with downstream effectors, leading to the inhibition of their activity. EHT 1864 has been shown to selectively inhibit RhoA, Rac1, and Cdc42, while having little effect on other Rho family GTPases.
Biochemical and Physiological Effects
EHT 1864 has been shown to have various biochemical and physiological effects. It inhibits cell migration and invasion by disrupting actin cytoskeleton dynamics. It also inhibits cell division by disrupting the formation of the mitotic spindle. EHT 1864 has been shown to have anti-inflammatory effects by inhibiting the migration and activation of immune cells. It has also been shown to have neuroprotective effects by promoting neuronal survival and inhibiting neuronal apoptosis.
实验室实验的优点和局限性
EHT 1864 is a valuable tool in scientific research due to its ability to selectively inhibit Rho GTPases. It has been shown to be effective in various cell types and experimental models. However, there are some limitations to its use. EHT 1864 can be cytotoxic at high concentrations, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are many future directions for the use of EHT 1864 in scientific research. It can be used to study the role of Rho GTPases in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It can also be used to develop new therapeutic strategies targeting Rho GTPases. Further studies are needed to optimize the use of EHT 1864 in experimental models and to develop more potent and selective inhibitors of Rho GTPases.
合成方法
The synthesis of EHT 1864 involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with 2-ethyl-6-methylphenylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with trifluoromethylphenyl isocyanate to yield EHT 1864.
科学研究应用
EHT 1864 is widely used in scientific research to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are key regulators of actin cytoskeleton dynamics, cell migration, and cell division. EHT 1864 has been used to study the role of Rho GTPases in cancer metastasis, neuronal development, and immune cell function.
属性
产品名称 |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C17H16F3NO |
分子量 |
307.31 g/mol |
IUPAC 名称 |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-3-12-8-6-7-11(2)15(12)21-16(22)13-9-4-5-10-14(13)17(18,19)20/h4-10H,3H2,1-2H3,(H,21,22) |
InChI 键 |
OMWHNBGADCFICR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
规范 SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















